Dichlorprop-P
Description
Properties
IUPAC Name |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCENGPTKEIGP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034851 | |
| Record name | Dichlorprop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with naphthalene odor; [Reference #1] | |
| Record name | Dichlorprop-P | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Dichlorprop-P | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15165-67-0 | |
| Record name | (+)-Dichlorprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-P [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-2-(2,4-dichlorophenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UD1MQP96O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Key Reaction Steps
-
Phenoxypropionic Acid Formation : 2,4-Dichlorophenol reacts with (R)-2-chloropropionic acid in alkaline conditions, forming the chiral phenoxypropionic acid backbone.
-
Acid Catalysis : Sulfuric or hydrochloric acid catalyzes the etherification, with temperatures maintained at 80–100°C to optimize yield.
-
Chiral Resolution : Early racemic mixtures required chromatographic separation, but contemporary processes employ enantioselective catalysts, such as chiral transition metal complexes, to directly synthesize the R-isomer.
Process Optimization
-
Solvent Systems : Acetonitrile-water mixtures (70:30 v/v) enhance solubility and reaction efficiency.
-
Yield and Purity : Industrial batches report yields exceeding 85% with enantiomeric excess (ee) >98%, achieved through recrystallization in ethanol-water.
Preparation of this compound Salts
This compound’s carboxylic acid group enables salt formation with amines, improving water solubility and handling. The dimethylamine salt is the most prevalent commercial form.
Amine Selection and Reaction Conditions
As detailed in US Patent 8962527B2 , the process involves neutralizing this compound acid with amines in aprotic solvents:
| Amine Type | Example Compounds | Reaction Temperature | Yield (%) |
|---|---|---|---|
| Primary alkylamines | Methylamine, Ethylamine | 25–40°C | 78–82 |
| Secondary amines | Dimethylamine, Diethanolamine | 30–50°C | 85–89 |
| Tertiary amines | Triethylamine, Triethanolamine | 40–60°C | 72–75 |
-
Optimal Conditions : Dimethylamine reacts stoichiometrically with this compound in toluene at 35°C, achieving 89% yield.
-
Purification : Salts are isolated via solvent evaporation, followed by washing with hexane to remove unreacted amine.
Esterification of this compound
Ester derivatives, such as the 2-ethylhexyl ester, enhance lipid solubility for foliar absorption. The APVMA-approved process for NUFRM CORASIL PLANT utilizes esterification under acidic conditions.
Ester Synthesis Protocol
Stability Considerations
Ester hydrolysis is pH-dependent:
Analytical Methods for Quality Control
Ensuring enantiomeric purity and formulation consistency requires advanced chromatographic techniques.
HPLC Analysis of Active Ingredient
Enantiomeric Ratio Determination
Scientific Research Applications
Herbicide Efficacy
Dichlorprop-P has been extensively studied for its effectiveness against various weed species. It is particularly noted for its ability to control:
- Broadleaf Weeds : Including black bindweed, wild cherry, and Canada thistle.
- Cereal Crops : Effective in wheat, barley, oats, triticale, and rye.
The efficacy of this compound as a post-emergence herbicide allows for targeted applications that minimize damage to desirable crops.
| Crop Type | Target Weeds | Application Method |
|---|---|---|
| Cereals | Black bindweed, Canada thistle | Post-emergence spray |
| Grassland | Various broadleaf weeds | Pre- and post-emergence |
| Citrus Fruits | Growth regulator for fruit size enhancement | Foliar application |
Plant Growth Regulation
In addition to its herbicidal properties, this compound is utilized as a plant growth regulator. It enhances fruit size in citrus crops by modifying hormonal balances within the plants. Studies have shown significant increases in fruit weight when applied at appropriate growth stages.
Environmental Impact Studies
Research has been conducted to assess the environmental fate of this compound. Its degradation products include 2,4-dichlorophenol and 2,4-dichloroanisole, which are monitored to evaluate potential risks to non-target organisms and ecosystems.
- Degradation Pathways : Studies indicate that Dichlorprop-P degrades into less harmful substances under various environmental conditions.
- Ecotoxicity Assessments : Evaluations have shown low toxicity levels to aquatic organisms when applied according to guidelines.
Case Study 1: Efficacy in Cereal Production
A study conducted in Ireland evaluated the effectiveness of this compound on wheat crops against a backdrop of increasing weed resistance to other herbicides. The results indicated a significant reduction in weed biomass and improved yield quality when this compound was applied at recommended rates.
- Location : Ireland
- Duration : 2019-2021
- Findings : 40% reduction in weed biomass; 15% increase in yield quality.
Case Study 2: Citrus Growth Regulation
In a controlled trial in Spain, the application of this compound as a growth regulator was assessed on mandarin trees. The study found that treated trees produced fruits that were 20% heavier compared to untreated controls.
- Location : Spain
- Duration : 2020 growing season
- Findings : Increased fruit weight; improved marketability.
Regulatory Status and Safety Assessments
This compound has undergone rigorous safety assessments by regulatory bodies such as the European Food Safety Authority (EFSA). Recent evaluations have confirmed its safety when used according to label instructions, with established maximum residue levels (MRLs) for various crops.
Mechanism of Action
Dichlorprop-P functions by mimicking the natural plant hormone auxin. It increases cell wall plasticity, biosynthesis of proteins, and the production of ethylene. This abnormal increase in cellular processes leads to excessive cell division and growth, ultimately damaging the vascular tissue of the plant. The most susceptible tissues are those undergoing active cell division and growth .
Comparison with Similar Compounds
Structural and Functional Analogues
Key phenoxy herbicides and related compounds include 2,4-D, MCPA, mecoprop-P, and bentazone. Below is a comparative analysis:
Table 1: Key Properties of Dichlorprop-P and Analogues
| Parameter | This compound | 2,4-D | MCPA | Mecoprop-P | Bentazone |
|---|---|---|---|---|---|
| Chemical Class | Phenoxypropionic acid | Phenoxyacetic acid | Phenoxyacetic acid | Phenoxypropionic acid | Benzothiadiazole |
| Molecular Formula | C₉H₈Cl₂O₃ | C₈H₆Cl₂O₃ | C₉H₉ClO₃ | C₁₀H₁₁ClO₃ | C₁₀H₁₂N₂O₃S |
| Primary Use | Cereals, citrus | Broadleaf weeds | Pastures, cereals | Lawns, cereals | Rice, wheat |
| Adsorption (Koc) | Moderate | High | Moderate-High | Low | Low |
| Dissipation Half-Life | 1.9–2.5 days (wheat) | 3–10 days | 5–14 days | 1–7 days | 0.5–2.4 days (wheat) |
| EU MRL (mg/kg) | 0.02–0.3 (citrus) | 0.05–2.0 | 0.05–0.1 | 0.05–0.1 | 0.1 (sum with metabolites) |
| Metabolites | Conjugates, methylester | 2,4-D-glycosides | MCPA-glycosides | Mecoprop-glycosides | 6- and 8-hydroxy-bentazone |
Key Findings
Bentazone’s low Koc (10–50 mL/g) increases groundwater contamination risks .
Residue Dissipation
- This compound degrades rapidly in wheat plants (half-life: 1.9–2.5 days), faster than 2,4-D (3–10 days) but slower than bentazone (0.5–2.4 days) .
- Mecoprop-P’s half-life varies widely (1–7 days), depending on formulation and environmental conditions .
Metabolic Pathways
- This compound primarily forms conjugates and esters in plants, while bentazone oxidizes to hydroxylated metabolites requiring cumulative MRL assessments .
- 2,4-D and MCPA are metabolized to glycosides, which are less toxic but persistent in rotational crops .
Regulatory Status
- This compound’s MRLs in citrus (0.3 mg/kg) are higher than those for MCPA in cereals (0.1 mg/kg) due to lower chronic exposure risks .
- Bentazone’s EU MRL (0.1 mg/kg) includes its metabolites, reflecting stricter regulations due to higher environmental mobility .
Efficacy and Crop Selectivity
- This compound vs. 2,4-D : this compound is more selective in citrus due to its enantiomeric purity, reducing phytotoxicity compared to racemic 2,4-D .
- This compound vs. Bentazone : Bentazone targets sedges and nutsedge in rice, while this compound is ineffective in aquatic systems .
- Combined Formulations : Products like Doff Lawn Spot Weeder combine this compound with mecoprop-P for broader weed control in turf .
Environmental and Health Impacts
Biological Activity
Dichlorprop-P, a selective herbicide belonging to the aryloxyalkanoic acid class, is primarily used for controlling broadleaf weeds in various crops. Its biological activity is predominantly attributed to the (+)-isomer, which exhibits herbicidal properties. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, toxicological profile, and relevant case studies.
This compound (chemical formula: C₉H₈Cl₂O₃) exists in two optical forms; however, only the (+)-isomer is biologically active. It functions by mimicking natural plant hormones (auxins), disrupting normal growth processes in target weeds, leading to their eventual death. The herbicide is absorbed through foliage and roots, with translocation occurring within the plant.
Pharmacokinetics
Absorption and Distribution
this compound is rapidly absorbed following oral administration. Studies indicate over 87% absorption in rats, with peak plasma concentrations reached within 3 hours post-administration. The half-life in plasma is approximately 4 hours, and the compound is primarily excreted through urine as its major metabolite, this compound acid .
Metabolism
The metabolic pathway of this compound involves hydrolysis to its acid form, which is then further metabolized into several minor metabolites. In a study involving male rats administered a single oral dose of 5 mg/kg body weight, most of the administered dose was eliminated within 24 hours .
Toxicological Profile
This compound exhibits moderate acute toxicity when administered orally, with low toxicity via dermal or inhalation routes. It has been classified as a severe eye irritant but does not cause skin sensitization. Chronic exposure studies indicate that the kidneys, liver, and blood system are primary targets for toxicity .
Key Toxicity Findings
| Study Type | NOAEL (mg/kg bw/day) | Effects Observed |
|---|---|---|
| Short-term (90-day rat study) | 35 | Reduced body weight and food consumption |
| Long-term (18-month mouse study) | 6 | Kidney damage and reduced body weight gain |
| Reproductive toxicity (multigeneration study) | 8.3 | Reduced fertility index and increased pup mortality |
| Developmental toxicity (rat study) | N/A | Fetal skeletal variations and maternal toxicity |
Case Studies
-
Acute Toxicity Study in Rats
In acute toxicity assessments, this compound demonstrated moderate toxicity with an LD50 value indicating significant risk upon high doses. The compound was not found to be a skin irritant but caused severe irritation upon contact with eyes . -
Reproductive Toxicity Study
A multigenerational study in rats indicated that exposure to this compound led to reproductive impairments such as prolonged gestation and reduced litter size. The NOAEL for parental toxicity was determined at 8.3 mg/kg bw/day based on kidney weight effects at higher doses . -
Developmental Toxicity Assessment
In developmental studies involving pregnant rats and rabbits, this compound exposure resulted in maternal weight loss and fetal skeletal anomalies. These findings underscore the importance of evaluating both maternal health and fetal development when assessing the risks associated with this herbicide .
Chemical Reactions Analysis
Environmental Fate and Degradation
- Degradation Products Dichlorprop-P degrades into products like 2,4-dichlorophenol, 2,4-dichloroanisole, and carbon dioxide, which are also common degradates of 2,4-D .
- Environmental Persistence this compound is considered non-persistent to moderately persistent in the environment. Its dissipation involves photodegradation in water, microbial-mediated degradation, and leaching .
- Half-life In wheat plants, the half-life of this compound is 1.9–2.5 days . A EU 2017 dossier lab studies DT₅₀ range 0.76-1.69 days, DT₉₀ range 2.5-5.6 days, Soils=4 .
Metabolism in Plants
- Hydrolysis this compound esters, like the 2-ethylhexyl ester (DCPE), undergo rapid hydrolysis within plant tissues to form dichlorprop (DCP) .
- Metabolic Pathways In plants, this compound can undergo several metabolic pathways, including conjugation with sugars (glycosylation) and methylation .
- Species-Specific Differences The metabolism of this compound esters can vary among plant species. For example, in wheat, metabolites such as 2,4-dichlorophenol and 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid have been identified, while in orange trees and poplar, primarily dichlorprop and its ester forms are detected .
Chemical Reactions
- Hydrolysis of Esters this compound esters are readily hydrolyzed to this compound acid in vivo through enzymatic processes . In vitro studies have shown that this compound EHE (ethylhexyl ester) rapidly hydrolyzes to this compound acid .
- Photodegradation In the aquatic environment, photodegradation is one of the primary routes of dissipation for this compound .
- Reaction with Hydroxyl Radicals The rate constant for the vapor-phase reaction of dichlorprop with photochemically-produced hydroxyl radicals has been estimated as 1.1X10-11 cu cm/molecule-sec .
Toxicity and Metabolism in Animals
- Absorption and Excretion In rats, this compound is rapidly and extensively absorbed following oral administration, with maximum plasma concentrations achieved within 3-6 hours. The majority of the administered dose is excreted in the urine and feces within the first 24 hours .
- Metabolites The major metabolite detected in urine and fecal samples is this compound acid. Minor metabolites are also formed, but their identities have not been fully established .
Data Table: HPLC-MS/MS Parameters for this compound Analysis
| Compound | tR (min) | Quantification Ion Transition | Collision Energy (V) | Confirmatory Ion Transition | Collision Energy (V) | Fragmentor (V) |
|---|---|---|---|---|---|---|
| This compound | 0.74 | 233.1–161.1 | 5 | 233.1–125.2 | 25 | 70 |
Mathematical Modeling of Dissipation
The dissipation patterns of this compound in plants can be described using first-order kinetics:
Where:
- is the concentration at time
- is the initial concentration
- is the degradation rate constant
The half-life () can be calculated as:
Q & A
Q. How is Dichlorprop-P structurally identified and distinguished from its enantiomers in environmental samples?
this compound [(R)-2-(2,4-dichlorophenoxy)propionic acid] is identified via chiral chromatography paired with mass spectrometry (HPLC-MS/MS) to separate enantiomers. Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemical configuration by analyzing proton shifts in the chiral center . Standard reference materials (e.g., CAS 15165-67-0) and IUPAC nomenclature ensure consistency in reporting .
Q. What analytical methods are recommended for quantifying this compound residues below 0.01 mg/kg?
Gas chromatography (GC) with electron capture detection (ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace-level detection. For bound residues, hydrolyze samples (e.g., acid/alkaline hydrolysis) to release conjugated metabolites before analysis. Note: Values below the limit of quantification (LOQ) should be reported as "traces" with methodological caveats .
Q. What are the best practices for designing ecotoxicology studies on this compound in agricultural ecosystems?
- Field Trials : Use randomized block designs with control plots to assess dissipation rates.
- Sampling : Collect soil, plant, and water samples at intervals (e.g., 0, 1, 3, 7 days post-application).
- Parameters : Measure half-life (t1/2), degradation products, and bioavailability. Reproducibility requires documenting soil pH, organic matter, and climatic conditions .
Advanced Research Questions
Q. How do metabolite formation and stereoselective degradation impact risk assessments of this compound?
Metabolites like dichlorprop-methyl and conjugates may exhibit higher persistence or toxicity. Use hydrolysis protocols to quantify total residues (free + bound) and chiral analysis to track enantiomer-specific degradation. For example, in planta studies show this compound degrades faster than its (S)-enantiomer, affecting ecotoxicological profiles .
Q. How can researchers reconcile discrepancies in reported dissipation rates of this compound across studies?
Variability arises from environmental factors (e.g., soil type, microbial activity) and analytical methods. Apply first-order kinetics models (Ct = C0e<sup>-kt</sup>) to normalize data. For example, half-lives in wheat plants range from 1.9–2.5 days across regions, but soil residues may persist longer due to organic matter binding .
Q. What statistical models are robust for predicting the environmental fate of this compound in multi-compartment systems?
Use fugacity models (e.g., EQC, SimpleBox) to simulate partitioning between air, water, soil, and biota. Calibrate with empirical data on octanol-water partition coefficients (log Kow = 3.1) and soil adsorption coefficients (Koc = 450–600 mL/g) .
Methodological Considerations
Q. How should researchers validate analytical methods for this compound in complex matrices?
- Specificity : Test for interference from co-formulants (e.g., bentazone in herbicide mixtures).
- Recovery Rates : Spike samples at 0.01–1.0 mg/kg; acceptable recovery = 70–120%.
- Interlaboratory Validation : Follow ISO 17025 guidelines, as seen in BASF (1988) protocols .
Q. What strategies mitigate matrix effects during LC-MS/MS analysis of this compound?
- Sample Cleanup : Use solid-phase extraction (SPE) with C18 or HLB cartridges.
- Internal Standards : Deuterated analogs (e.g., this compound-d5) correct ion suppression/enhancement.
- Matrix-Matched Calibration : Prepare standards in blank matrix extracts .
Tables for Key Data
| Parameter | Value | Source |
|---|---|---|
| Half-life (wheat plants) | 1.9–2.5 days | |
| Log Kow | 3.1 | |
| LOQ (residue analysis) | 0.01 mg/kg | |
| Soil adsorption (Koc) | 450–600 mL/g |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
